3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
Description
3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a benzonitrile moiety via a carbonyl linker. This structure combines the rigidity of aromatic systems with the conformational flexibility of the tetrahydropyrazine ring, making it a candidate for diverse applications in medicinal and agrochemical research.
Properties
IUPAC Name |
3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-9-11-2-1-3-12(8-11)14(19)17-6-7-18-13(10-17)4-5-16-18/h1-5,8H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAHNANVYOHFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization at the 5-carbonyl position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitrile formation through dehydration reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Compounds containing the tetrahydropyrazolo structure have demonstrated significant antimicrobial activity against various pathogens. In vitro assays reveal that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The effectiveness is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Synthesis and Characterization
The synthesis of 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydropyrazolo derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:
- Substituents on the aromatic ring : Varying the electron-donating or withdrawing groups can enhance or diminish activity.
- Alkyl chain variations : Changes in chain length or branching can affect solubility and bioavailability.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of tetrahydropyrazolo derivatives and their evaluation against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of synthesized compounds against a panel of bacterial strains. The findings demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential for development into new antimicrobial agents.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile involves its interaction with specific molecular targets. As a core protein allosteric modulator, it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit viral replication. This interaction disrupts the assembly of viral particles, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
(a) TLR7-9 Antagonists (Patent: EP 76102)
A patent describes 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile as a TLR7-9 antagonist for treating lupus .
- Functional Impact : The absence of a morpholine-azetidine substituent in the target compound may reduce steric hindrance, improving membrane permeability.
(b) Parkin E3 Ligase Modulators ()
A Parkin modulator, 3,4-dihydro-2H-quinolin-1-yl-[6-[(6R)-6-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]-3-pyridyl]methanone, shares the tetrahydropyrazolo-pyrazine core but includes a quinoline moiety .
- Synthesis Comparison : Both compounds employ HCl/dioxane for deprotection, suggesting shared stability under acidic conditions.
- Bioactivity: The quinoline group in the Parkin modulator may enhance π-π stacking in enzymatic pockets, whereas the benzonitrile in the target compound could favor hydrogen bonding.
Agrochemical Derivatives
(a) Pyraclonil ()
Pyraclonil (1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile) is a herbicide .
- Substituent Effects: The propargylamino group in Pyraclonil enhances electrophilic reactivity, critical for herbicidal activity, while the target compound’s benzyl-carbonyl group may reduce environmental persistence.
(b) Fipronil and Ethiprole ()
These pyrazole-carbonitrile insecticides (fipronil , ethiprole ) share the carbonitrile group but lack the pyrazolo-pyrazine core .
- Toxicity Profile : The tetrahydropyrazine ring in the target compound may reduce neurotoxicity compared to fipronil’s trifluoromethylsulfinyl group.
(b) Spectral Data
Biological Activity
3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the realms of oncology and neurology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo framework attached to a benzonitrile moiety. Its structural complexity allows for diverse interactions with biological targets.
Molecular Formula : C_{13}H_{12}N_{4}O
Molecular Weight : 240.26 g/mol
Research indicates that compounds similar to this compound act primarily through the inhibition of specific kinases and ion channels:
- Kinase Inhibition : Several studies have demonstrated that tetrahydropyrazolo derivatives can inhibit various kinases involved in cell signaling pathways critical for cancer progression. For example, they have shown efficacy against ATP-competitive kinases which are often overactive in cancer cells .
- TASK-1 Potassium Channel Modulation : Compounds within this family have been identified as blockers of TASK-1 (KCNK3), a potassium channel implicated in neuronal excitability and T cell immunity. Inhibition of TASK-1 has been linked with reduced severity in models of autoimmune diseases such as multiple sclerosis .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of tetrahydropyrazolo derivatives:
- In Vitro Studies : Compounds have shown significant cytotoxic effects on various cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways such as AKT/mTOR and MAPK .
Antiviral Activity
The compound has also been explored for its antiviral properties:
- Hepatitis B Virus (HBV) : Recent studies indicate that tetrahydropyrazolo derivatives can act as allosteric modulators of HBV core proteins, effectively inhibiting viral replication in resistant strains . The lead compound showed a significant reduction in HBV DNA levels in vitro.
Case Studies
- Cancer Treatment : A study evaluated a series of tetrahydropyrazolo compounds against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, significantly reducing cell viability through apoptosis induction.
- Neurological Applications : In models of experimental autoimmune encephalomyelitis (EAE), compounds demonstrated neuroprotective effects by modulating TASK-1 channels, leading to decreased inflammation and neuronal damage .
Data Summary
Q & A
Q. What are the regiocontrolled synthesis strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via a four-step protocol starting from commercially available pyrazoles. Key steps include:
- Alkylation and formylation : Pyrazoles are regioselectively alkylated and formylated to yield pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution at N-1 .
- Deprotection and cyclization : Acid-mediated deprotection of the dialkoxyethyl group followed by cyclization under optimized conditions (e.g., HCl/MeOH) generates the pyrazolo[1,5-a]pyrazine core. Alternative routes involve double-reductive amination to access 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines .
- Yield optimization : Yields range from 70–85% depending on substituent compatibility and reaction scale .
Q. How can the structural integrity of intermediates and final products be validated during synthesis?
Characterization relies on:
- Analytical techniques : HRMS (e.g., [M+H]⁺ peaks) and elemental analysis (C, H, N) confirm molecular composition .
- Spectroscopic methods : H/C NMR and IR spectroscopy verify functional groups and regiochemistry, particularly for distinguishing between pyrazole and pyrazine ring substitutions .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by LC-MS) .
Advanced Research Questions
Q. What methodological challenges arise in coupling the benzonitrile moiety to the pyrazolo[1,5-a]pyrazine scaffold?
Coupling the benzonitrile group requires precise control of reaction conditions:
- Activation strategies : Use of carbonyl-activating agents like EDCI/HOBt or POCl₃ to facilitate amide bond formation between the pyrazine nitrogen and benzoyl chloride derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require inert atmospheres to prevent hydrolysis of sensitive intermediates .
- Side reactions : Competing nucleophilic attacks on the pyrazine ring can occur; optimizing stoichiometry and temperature (e.g., 0–5°C) minimizes byproducts .
Q. How does substituent variation on the pyrazolo[1,5-a]pyrazine core influence biological activity, as seen in hepatitis B virus (HBV) research?
Structure-activity relationship (SAR) studies highlight:
- Hydrophobic substituents : Alkyl or aryl groups at position 5 enhance binding to HBV core protein allosteric sites, improving antiviral potency (EC₅₀ < 100 nM) .
- Electron-withdrawing groups : Nitriles or carbonyls (e.g., benzonitrile) increase metabolic stability and cellular permeability .
- Ring saturation : 4,5,6,7-Tetrahydropyrazolo derivatives exhibit better pharmacokinetic profiles than fully aromatic analogs due to reduced planar rigidity .
Q. How can researchers resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrazine derivatives?
Discrepancies in yields often stem from:
- Scale-dependent effects : Milligram-scale reactions may achieve >80% yields, while kilogram-scale syntheses face challenges in mixing efficiency and intermediate stability .
- Catalyst variability : Use of Pt/C vs. Pd/C in hydrogenation steps can alter reaction rates and byproduct formation .
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates; silica gel with gradient elution (hexane/EtOAc) is preferred for polar intermediates .
Q. What in vitro and in vivo models are used to evaluate the compound’s antiproliferative or antiviral efficacy?
- In vitro :
- In vivo :
Methodological Optimization
Q. What strategies improve the enantiomeric purity of chiral tetrahydropyrazolo[1,5-a]pyrazine derivatives?
- Chiral auxiliaries : Use of tert-butyloxycarbonyl (Boc) groups during cyclization to control stereochemistry .
- Catalytic asymmetric synthesis : Chiral ligands like BINAP in palladium-catalyzed couplings achieve >90% enantiomeric excess (ee) .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
